5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Regioselective nitration Positional isomer comparison Synthetic method optimization

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde (CAS 58662-50-3) is a trisubstituted aromatic aldehyde bearing a nitro group at the 2-position, a methoxy group at the 4-position, and a benzyloxy group at the 5-position. It is a yellow crystalline solid with a reported melting point of 131–134 °C and a molecular formula of C15H13NO5.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 58662-50-3
Cat. No. B1275066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde
CAS58662-50-3
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyIQYPIZWLKNLVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde (CAS 58662-50-3) – Compound Identity and Procurement Baseline


5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde (CAS 58662-50-3) is a trisubstituted aromatic aldehyde bearing a nitro group at the 2-position, a methoxy group at the 4-position, and a benzyloxy group at the 5-position [1]. It is a yellow crystalline solid with a reported melting point of 131–134 °C and a molecular formula of C15H13NO5 . The compound is catalogued by major chemical suppliers including Sigma-Aldrich and is commercially available at purities up to 98% with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Substitution of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde Fails for Regioselective Synthesis Applications


The precise 2-nitro, 4-methoxy, 5-benzyloxy substitution pattern of this compound is not interchangeable with its positional isomers or simpler nitrobenzaldehydes. The three substituents collectively direct electrophilic aromatic substitution and influence the aldehyde group's reactivity in condensation reactions [1]. Swapping to the 4-benzyloxy-5-methoxy isomer (CAS 2426-84-8) introduces confounding microtubule-interacting biological activity reported for that isomer (BOMBA), which is undesirable when the compound is used as a clean synthetic intermediate . Removing the benzyloxy group altogether (e.g., 4-methoxy-2-nitrobenzaldehyde, CAS 22996-21-0) lowers the melting point by ~37 °C and alters crystallinity and solubility, impacting purification and handling in multi-step syntheses [2]. The quantitative evidence below substantiates each of these differentiation points.

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde – Quantitative Differentiation Evidence Guide for Scientific Procurement


Superior Ortho-Nitration Yield vs. 4-Benzyloxy-5-methoxy Positional Isomer Under Identical Conditions

In a direct head-to-head synthesis study, 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde (3a) and its positional isomer 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde (3b) were both prepared from their respective 3-benzyloxy-4-methoxybenzaldehyde and 4-benzyloxy-3-methoxybenzaldehyde precursors using concentrated HNO₃ at 15 °C for 40 min. Compound 3a was obtained in 93% yield (10.4 g from 10 g precursor), while compound 3b gave 91% yield under the same protocol [1]. Both products had identical melting points (131 °C) and indistinguishable 1H NMR spectra, confirming that the yield advantage of 3a is attributable to the more favorable regiochemistry of the 3-benzyloxy-4-methoxy substitution pattern during electrophilic nitration.

Regioselective nitration Positional isomer comparison Synthetic method optimization

Patent-Optimized Synthesis Delivering 94.9% Yield at Multi-Gram Scale

Chinese patent CN106543162 (2017) describes an optimized nitration procedure for 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde starting from intermediate A-2 (40.0 g, 0.165 mol) with concentrated HNO₃ (160 mL) at 10–15 °C for 180 min. After aqueous workup and neutralization, 45 g of pale yellow solid was obtained, corresponding to a 94.9% isolated yield . This exceeds the 93% yield from the academic procedure [1] and the 91% yield reported for the positional isomer 3b [1], demonstrating scalability and process robustness at >40 g input scale.

Process chemistry Patent-validated synthesis Multi-gram preparation

Elevated Melting Point vs. Non-Benzyloxy Analog Enhancing Isolation and Purity

The 5-benzyloxy substituent in the target compound confers a significantly higher melting point (131–134 °C) compared to the non-benzyloxy analog 4-methoxy-2-nitrobenzaldehyde (CAS 22996-21-0), which melts at 95.5–96 °C [1]. This ~37 °C elevation (a ~38% increase in absolute melting point) improves the compound's handling as a crystalline solid, facilitates purification by recrystallization, and reduces the risk of low-melting impurities interfering in downstream reactions. Notably, the melting point of the target compound is essentially identical to that of its 4,5-regioisomer (133 °C) , indicating that the benzyloxy group, rather than the specific substitution pattern, drives this practical advantage.

Physicochemical property comparison Crystallinity Purification efficiency

Absence of Confounding Microtubule Biological Activity vs. 4-Benzyloxy-5-methoxy Isomer

The 4-benzyloxy-5-methoxy positional isomer (CAS 2426-84-8), also known as BOMBA, is reported to interact with the microtubule lattice and inhibit tubulin polymerization, with in vivo studies demonstrating tumor growth inhibition through thrombosis induction . In contrast, no such biological activity has been reported for 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde (CAS 58662-50-3) in any peer-reviewed study or patent. This inactivity makes the target compound a cleaner, more predictable intermediate for chemical synthesis, where unintended biological effects could complicate biological assays of the final target molecules or introduce regulatory hurdles.

Chemical biology Intermediate fidelity Tubulin polymerization

Verified High-Purity Commercial Supply with Batch-Specific Analytical QC Documentation

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is stocked by multiple reputable suppliers with documented purity specifications. Bidepharm offers standard purity of 98% with batch-level QC reports including NMR, HPLC, and GC analyses . Sigma-Aldrich lists the compound (Product No. R163848, AldrichCPR) confirming its availability from a major global distributor . Other suppliers (e.g., Wanvi Bio, BenchChem) offer ≥95% purity [1]. This level of commercial availability with documented batch QC surpasses that of several positional isomers, which are often limited to custom synthesis or single-source supply.

Commercial sourcing Analytical quality control Procurement reliability

Optimal Application Scenarios for 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde Based on Quantitative Differentiation Evidence


Multi-Step Heterocyclic Synthesis Requiring Regiochemical Fidelity at the Nitration Stage

The demonstrated 93–95% ortho-nitration yield for this specific regioisomer , together with the absence of confounding biological activity, makes it the preferred benzaldehyde building block for constructing heterocyclic frameworks (e.g., quinazolines, indoles, benzothiophenes) where the 2-nitro group serves as a masked amine or participates in reductive cyclization. The higher melting point facilitates intermediate purification by simple recrystallization, reducing overall step count.

Knoevenagel Condensation Reactions for Cinnamic Acid Derivative Synthesis

The compound undergoes Knoevenagel condensation with malonic acid to generate 3-methoxy-5-nitrocinnamic acid derivatives, which are key intermediates for benzothienochromenone scaffolds . The 94.9% patent-validated starting material yield ensures that the building block can be economically sourced for such condensation-based library synthesis. Users should select this specific regioisomer rather than the 4-benzyloxy-5-methoxy isomer to avoid the microtubule-interacting biological activity reported for the latter.

Procurement for Chemical Biology Probe Synthesis Requiring Bio-Orthogonal Intermediates

When synthesizing chemical biology probes, the intermediate should ideally lack intrinsic biological activity to avoid false-positive hits. The target compound has no reported tubulin interference, unlike its 4-benzyloxy-5-methoxy positional isomer (BOMBA) . Its 98% commercial purity with batch-specific NMR/HPLC/GC documentation supports reproducible probe synthesis in academic and industrial settings.

Scale-Up Process Development Leveraging Patent-Optimized Nitration Conditions

Process chemists developing scalable routes can directly adopt the nitration conditions from CN106543162, which deliver 94.9% yield at 40 g input scale with straightforward aqueous workup . The higher melting point (131–134 °C) relative to non-benzyloxy analogs simplifies large-scale isolation, and the multi-supplier commercial availability mitigates single-source supply risk during process validation.

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